molecular formula C9H10BrCl2N B15292080 1-(2-Bromo-5-chlorophenyl)cyclopropanamine hydrochloride

1-(2-Bromo-5-chlorophenyl)cyclopropanamine hydrochloride

Cat. No.: B15292080
M. Wt: 282.99 g/mol
InChI Key: CKLIFLZIOHDUHI-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H10BrCl2N It is a cyclopropane derivative that contains both bromine and chlorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-chlorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2-bromo-5-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-chlorophenyl)cyclopropanamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)cyclopropanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine substituents can influence its binding affinity and selectivity towards certain enzymes or receptors. The cyclopropane ring can also play a role in stabilizing the compound’s interaction with its target, thereby enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)cyclopropanamine hydrochloride
  • 1-(2-Bromo-5-methoxyphenyl)cyclopropanamine hydrochloride
  • 1-(5-Bromo-2-pyrimidinyl)cyclopropanamine hydrochloride

Uniqueness

1-(2-Bromo-5-chlorophenyl)cyclopropanamine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution can impart distinct chemical and biological properties compared to similar compounds with only one halogen substituent. Additionally, the specific positioning of these substituents can influence the compound’s reactivity and interaction with molecular targets.

Properties

Molecular Formula

C9H10BrCl2N

Molecular Weight

282.99 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrClN.ClH/c10-8-2-1-6(11)5-7(8)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H

InChI Key

CKLIFLZIOHDUHI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Cl)Br)N.Cl

Origin of Product

United States

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